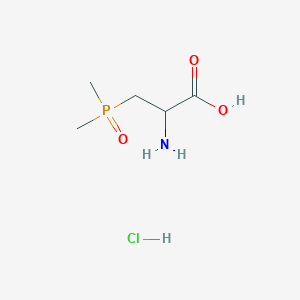
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H12NO3P·HCl and a molecular weight of 201.59 g/mol . This compound is characterized by the presence of an amino group, a carboxyl group, and a dimethylphosphoryl group attached to the propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride typically involves the reaction of 2-amino-3-chloropropanoic acid with dimethylphosphite under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted amino acids and phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the context. It may also modulate signaling pathways by binding to receptors and altering their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-(Dimethylamino)propionic acid hydrochloride
- 2-Amino-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and allows for specific interactions with molecular targets that are not observed with other similar compounds .
Eigenschaften
Molekularformel |
C5H13ClNO3P |
|---|---|
Molekulargewicht |
201.59 g/mol |
IUPAC-Name |
2-amino-3-dimethylphosphorylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12NO3P.ClH/c1-10(2,9)3-4(6)5(7)8;/h4H,3,6H2,1-2H3,(H,7,8);1H |
InChI-Schlüssel |
KZTXJSCKBFRKPO-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


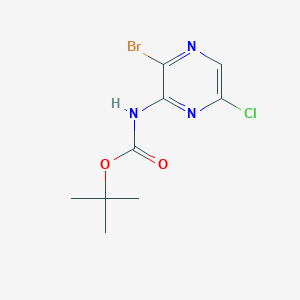

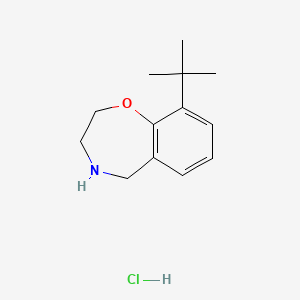



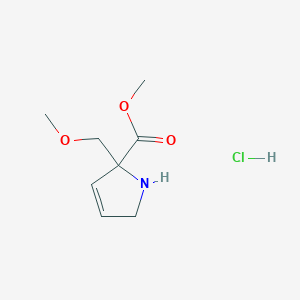



![1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene](/img/structure/B13499294.png)
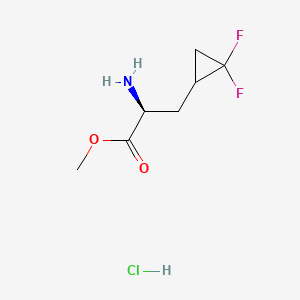

![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)
